An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 6-Heptenoate
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 6-Heptenoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-heptenoate, a bifunctional molecule possessing both an ester and a terminal alkene, represents a versatile building block in modern organic synthesis. Its unique structural features allow for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including fragrances, pheromones, and potential pharmaceutical intermediates. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of ethyl 6-heptenoate. Detailed spectroscopic analysis, experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications are presented to serve as a critical resource for researchers in the chemical and biomedical sciences.
Introduction: The Synthetic Potential of a Bifunctional Building Block
In the landscape of organic synthesis, molecules that offer multiple points for chemical modification are of paramount importance. Ethyl 6-heptenoate (C₉H₁₆O₂) is one such molecule, characterized by the presence of an ethyl ester and a terminal double bond within its seven-carbon chain. This arrangement provides two distinct reactive sites, enabling orthogonal chemical strategies. The ester functionality can undergo hydrolysis, transesterification, or reduction, while the terminal alkene is amenable to a wide array of addition and transformation reactions. This dual reactivity, coupled with its relatively simple structure, makes ethyl 6-heptenoate an attractive starting material for the construction of more complex molecular architectures relevant to drug discovery and materials science. This guide aims to provide a deep dive into the fundamental chemistry of this compound, empowering researchers to harness its full synthetic potential.
Molecular Structure and Physicochemical Properties
The unambiguous identification and characterization of a chemical compound are foundational to its application in research and development. This section details the structural identifiers and key physical properties of ethyl 6-heptenoate.
Chemical Identity
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IUPAC Name: ethyl hept-6-enoate[1]
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CAS Number: 25118-23-4[2]
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Molecular Formula: C₉H₁₆O₂[2]
-
Molecular Weight: 156.22 g/mol [2]
-
Chemical Structure:
Caption: 2D Structure of Ethyl 6-heptenoate.
Physicochemical Data
A summary of the key physicochemical properties of ethyl 6-heptenoate is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | |
| Boiling Point | 189 °C (lit.) | |
| Density | 0.89 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.426 (lit.) | |
| LogP (Octanol/Water) | 2.296 (Calculated) | |
| Water Solubility | log10WS = -2.31 (Calculated) |
Solubility Profile
Based on its chemical structure, ethyl 6-heptenoate is a relatively nonpolar molecule and is expected to be miscible with a wide range of common organic solvents while having low solubility in water.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Dichloromethane | Miscible |
| Toluene | Miscible |
| Hexane | Miscible |
| Ethyl Acetate | Miscible |
Spectroscopic Characterization
The structural elucidation of ethyl 6-heptenoate is confirmed through a combination of spectroscopic techniques. Below is a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
| Proton Label | Chemical Shift (δ, ppm, CDCl₃) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | 5.88 - 5.72 | m | - | 1H | =CH |
| b | 5.05 - 4.90 | m | - | 2H | =CH₂ |
| c | 4.12 | q | 7.1 | 2H | -OCH₂CH₃ |
| d | 2.28 | t | 7.4 | 2H | -CH₂C(=O)- |
| e | 2.11 - 2.01 | m | - | 2H | -CH₂CH=CH₂ |
| f | 1.69 - 1.59 | m | - | 2H | -CH₂CH₂C(=O)- |
| g | 1.48 - 1.38 | m | - | 2H | -CH₂CH₂CH=CH₂ |
| h | 1.25 | t | 7.1 | 3H | -OCH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Label | Chemical Shift (δ, ppm, CDCl₃) | Assignment |
| 1 | 173.8 | C=O (Ester) |
| 2 | 138.4 | =CH |
| 3 | 114.7 | =CH₂ |
| 4 | 60.2 | -OCH₂CH₃ |
| 5 | 34.2 | -CH₂C(=O)- |
| 6 | 33.2 | -CH₂CH=CH₂ |
| 7 | 28.2 | -CH₂CH₂C(=O)- |
| 8 | 24.3 | -CH₂CH₂CH=CH₂ |
| 9 | 14.3 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the key functional groups: the ester and the alkene.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3078 | Medium | =C-H stretch (alkene) |
| 2980-2850 | Strong | C-H stretch (alkane) |
| ~1738 | Strong | C=O stretch (ester)[3] |
| ~1642 | Medium | C=C stretch (alkene) |
| ~1170 | Strong | C-O stretch (ester)[3] |
| ~910 | Strong | =C-H bend (alkene, out-of-plane) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.
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Molecular Ion (M⁺): m/z = 156. This corresponds to the molecular weight of ethyl 6-heptenoate.
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Key Fragmentation Pathways:
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McLafferty Rearrangement: A characteristic fragmentation for esters, leading to a prominent peak.
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Loss of the ethoxy group (-OCH₂CH₃): Results in a fragment at m/z = 111.
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Loss of an ethyl radical (-CH₂CH₃): Results in a fragment at m/z = 127.
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Cleavage at the allylic position.
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Synthesis of Ethyl 6-Heptenoate
Ethyl 6-heptenoate is most commonly synthesized via the Fischer esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[4][5]
Caption: Fischer Esterification for the Synthesis of Ethyl 6-heptenoate.
Experimental Protocol: Fischer Esterification
Objective: To synthesize ethyl 6-heptenoate from 6-heptenoic acid and ethanol.
Materials:
-
6-Heptenoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-heptenoic acid (1.0 eq).
-
Add an excess of absolute ethanol (5-10 eq).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-heptenoate.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
Chemical Reactivity and Synthetic Applications
The synthetic utility of ethyl 6-heptenoate stems from the distinct reactivity of its ester and terminal alkene functionalities.
Reactions of the Ester Group
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Hydrolysis: The ester can be hydrolyzed back to 6-heptenoic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible.[6][7]
Caption: Hydrolysis of Ethyl 6-heptenoate.
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Reduction: The ester can be reduced to the corresponding primary alcohol, 6-hepten-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Terminal Alkene
The terminal double bond is a versatile handle for a variety of transformations.
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, ethyl 6,7-epoxyheptanoate. This reaction proceeds via a concerted mechanism.[8][9][10]
Caption: Epoxidation of Ethyl 6-heptenoate.
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Dihydroxylation: The alkene can be converted to a vicinal diol, ethyl 6,7-dihydroxyheptanoate, using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for a syn-dihydroxylation, or through epoxide opening for an anti-dihydroxylation.[1][11][12][13][14]
-
Olefin Metathesis: As a terminal alkene, ethyl 6-heptenoate can participate in various olefin metathesis reactions, such as cross-metathesis and ring-closing metathesis (if appropriately functionalized), providing powerful tools for carbon-carbon bond formation. This has applications in the synthesis of pheromones and other complex natural products.[15]
Applications in Drug Discovery and Development
Terminal alkenes are valuable functional groups in drug discovery as they can be readily transformed into a variety of other functionalities.[16][17][18] Ethyl 6-heptenoate, as a readily available source of a C₇ chain with a terminal alkene and a latent carboxylic acid (via the ester), can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, the terminal alkene can be used for late-stage functionalization to create libraries of related compounds for structure-activity relationship (SAR) studies. While direct applications of ethyl 6-heptenoate in marketed drugs are not widely documented, its potential as a versatile building block is significant. It has been listed as an intermediate for the synthesis of Rosuvastatin.[2]
Safety and Handling
Ethyl 6-heptenoate is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][19] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethyl 6-heptenoate is a synthetically valuable molecule that offers a wealth of opportunities for chemical transformations. Its bifunctional nature allows for a wide range of reactions at both the ester and the terminal alkene, making it a versatile building block for the synthesis of a diverse array of organic compounds. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of new therapeutics.
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